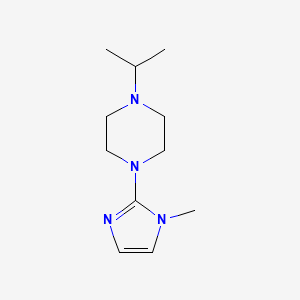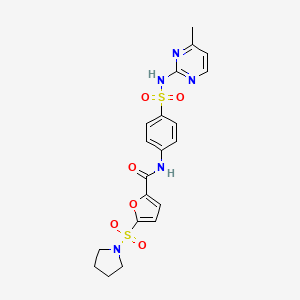
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H21N5O6S2 and its molecular weight is 491.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide”, also known as “N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide”.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. It has been evaluated against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. The sulfonamide group in the compound is known to inhibit bacterial synthesis of dihydrofolic acid, which is crucial for bacterial growth and replication . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. The sulfonamide moiety is known to interfere with the cell cycle and induce apoptosis in cancer cells . Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a promising candidate for further development in cancer therapy.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Sulfonamides are known to inhibit the activity of certain enzymes involved in the inflammatory process . This compound, in particular, has shown potential in reducing inflammation in various in vitro and in vivo models, suggesting its use in treating inflammatory diseases.
Antiviral Applications
There is ongoing research into the antiviral applications of this compound. The sulfonamide group has been found to inhibit the replication of certain viruses by interfering with viral enzymes . This makes it a potential candidate for developing antiviral drugs, particularly for viruses that currently have limited treatment options.
Anti-diabetic Applications
Finally, this compound has been investigated for its potential anti-diabetic applications. Sulfonamides are known to affect glucose metabolism and insulin sensitivity. This compound has shown potential in regulating blood sugar levels and improving insulin sensitivity in preclinical studies, suggesting its use in developing new treatments for diabetes.
Synthesis of novel sulfonamide analogs containing sulfamerazine N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4
特性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6S2/c1-14-10-11-21-20(22-14)24-32(27,28)16-6-4-15(5-7-16)23-19(26)17-8-9-18(31-17)33(29,30)25-12-2-3-13-25/h4-11H,2-3,12-13H2,1H3,(H,23,26)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGNZZGWVDWYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

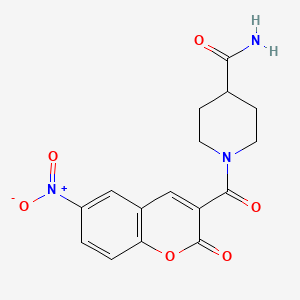
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2734096.png)
![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)
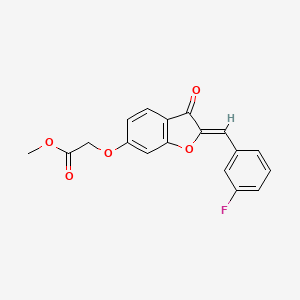
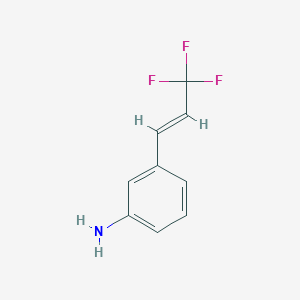
![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)
![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)


acetate](/img/structure/B2734111.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2734112.png)
![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)
